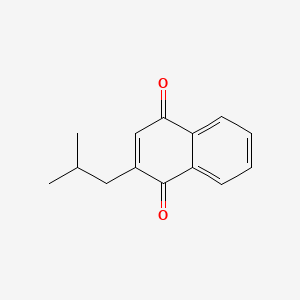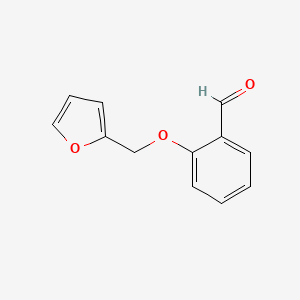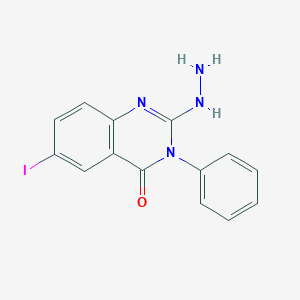
4-Biphenylamine, 3,2',5'-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Biphenylamine, 3,2’,5’-trimethyl- is an organic compound that belongs to the class of biphenylamines It is characterized by the presence of three methyl groups attached to the biphenylamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Biphenylamine, 3,2’,5’-trimethyl- can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method involves the reduction of nitro derivatives of biphenyl, followed by methylation at specific positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Biphenylamine, 3,2’,5’-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed: The major products formed from these reactions include various substituted biphenylamines, quinone derivatives, and other functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
4-Biphenylamine, 3,2’,5’-trimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Biphenylamine, 3,2’,5’-trimethyl- involves its interaction with various molecular targets. It can form reactive intermediates that interact with DNA, proteins, and other cellular components. These interactions can lead to the formation of DNA adducts, which are critical in understanding its potential carcinogenic effects .
Similar Compounds:
4-Aminobiphenyl: An amine derivative of biphenyl, known for its use in the production of dyes and its carcinogenic properties.
Lamellarin D: A pyrrole alkaloid with significant biological activity, including cytotoxic effects against tumor cell lines.
Biphenyl-4-amine: Another aminobiphenyl compound with similar structural features and biological roles.
Uniqueness: 4-Biphenylamine, 3,2’,5’-trimethyl- is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological interactions. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
| 73728-79-7 | |
Fórmula molecular |
C15H17N |
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
4-(2,5-dimethylphenyl)-2-methylaniline |
InChI |
InChI=1S/C15H17N/c1-10-4-5-11(2)14(8-10)13-6-7-15(16)12(3)9-13/h4-9H,16H2,1-3H3 |
Clave InChI |
SKSNKNFLXPZBMD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C2=CC(=C(C=C2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B14449196.png)

